Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-
CAS No.: 6338-79-0
Cat. No.: VC18853864
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.75 g/mol
* For research use only. Not for human or veterinary use.
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- - 6338-79-0](/images/structure/VC18853864.png)
Specification
CAS No. | 6338-79-0 |
---|---|
Molecular Formula | C16H16ClNO2 |
Molecular Weight | 289.75 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone |
Standard InChI | InChI=1S/C16H16ClNO2/c1-18(2)14-9-5-12(6-10-14)16(20)15(19)11-3-7-13(17)8-4-11/h3-10,15,19H,1-2H3 |
Standard InChI Key | CRLIFCWONWOOPQ-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)O |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound’s structure features a central ethanone group () with two aromatic substituents: a 4-chlorophenyl ring at the second carbon and a 4-dimethylaminophenyl group at the first carbon. The hydroxyl group at the second carbon introduces polarity and hydrogen-bonding potential, influencing its solubility and reactivity . The planar arrangement of the aromatic rings, separated by the ethanone backbone, creates a conjugated system that may enhance electronic delocalization, as observed in analogous chlorophenyl ethanones .
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, related structures provide context. For instance, 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone (CAS 92152-98-2) exhibits a dihedral angle of 79.1° between its aromatic rings due to steric and electronic effects . Similarly, Schiff base analogs with chlorophenyl and methoxyphenyl groups demonstrate torsional angles of 61.8° between planar components . These findings suggest that the title compound’s aromatic rings may adopt non-coplanar configurations, modulating its intermolecular interactions.
Synthesis and Preparation
General Synthetic Routes
The synthesis of ethanone derivatives typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, beta-chlorovinyl chalcones are synthesized via Claisen-Schmidt condensation between 3-chloro-3-phenylpropenal and substituted ethanones under alkaline conditions . Applying this methodology, the target compound could be synthesized through the condensation of 4-chlorophenylacetyl chloride with 4-dimethylaminophenyl Grignard reagents, followed by hydroxylation at the alpha position.
Optimization Challenges
Key challenges include controlling regioselectivity during hydroxylation and minimizing side reactions such as over-oxidation. Literature on analogous compounds highlights the use of protective groups for hydroxyl functionalities and low-temperature conditions to enhance yield . For instance, the Kornblum oxidation protocol, employed in synthesizing 5-chloro-1-(2,4-dimethoxy-phenyl)-5-phenyl-penta-2,4-dien-1-one, could be adapted for introducing the hydroxyl group .
Physicochemical Properties
Solubility and Partitioning
The LogP value, a measure of lipophilicity, is predicted to be ~1.8–2.0, balancing the hydrophilic hydroxyl group and hydrophobic aromatic rings . This moderate lipophilicity suggests solubility in polar organic solvents like ethanol or dimethyl sulfoxide, with limited aqueous solubility.
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